Dysprosium(3+) acetate

Description

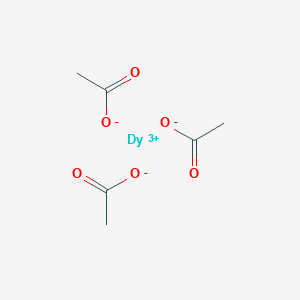

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Dy/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCSKROOVZMKSO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9DyO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890780 | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-07-2 | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Precursor Chemistry

Established Synthetic Routes for Dysprosium(3+) Acetate (B1210297)

The formation of dysprosium(3+) acetate is readily achieved through several well-established chemical reactions. These methods are foundational for producing this compound in both laboratory and industrial settings.

A common and straightforward method for synthesizing this compound involves the reaction of a dysprosium(III) compound with acetic acid. wikipedia.orgontosight.aicrystalls.info These reactions are classic examples of acid-base chemistry.

Dysprosium(III) Oxide: The reaction of dysprosium(III) oxide with acetic acid yields this compound and water. wikipedia.orgontosight.aicrystalls.info The chemical equation for this reaction is: Dy₂O₃ + 6CH₃COOH → 2Dy(CH₃COO)₃ + 3H₂O wikipedia.org

Dysprosium(III) Hydroxide (B78521): Dysprosium(III) hydroxide readily reacts with acids to form the corresponding dysprosium(III) salts. wikipedia.org When reacted with acetic acid, it forms this compound and water. crystalls.info The reaction is as follows: Dy(OH)₃ + 3CH₃COOH → Dy(CH₃COO)₃ + 3H₂O crystalls.info

Dysprosium(III) Carbonate: The reaction between dysprosium(III) carbonate and acetic acid produces this compound, water, and carbon dioxide gas. crystalls.info The chemical equation is: Dy₂(CO₃)₃ + 6CH₃COOH → 2Dy(CH₃COO)₃ + 3H₂O + 3CO₂ crystalls.info

In these preparations, the dysprosium compound is typically added in small portions to the acetic acid with stirring until the reaction is complete, which is often indicated by the cessation of gas evolution in the case of the carbonate. crystalls.info

This compound is known to form hydrates, with the tetrahydrate being a common form. wikipedia.orgcrystalls.info This hydrated salt crystallizes from aqueous solutions. crystalls.info After the synthesis of this compound in an aqueous medium, the solution can be filtered and then subjected to crystallization to obtain the hydrated form. crystalls.info The anhydrous form of this compound can be obtained by heating the hydrate (B1144303) under a vacuum at 150 °C. wikipedia.org

Preparation Strategies for High-Purity this compound

For many advanced applications, high-purity this compound is essential. chemicalbook.com Purity levels of 99.9% or higher are often required. sigmaaldrich.com One of the key strategies to achieve this is through co-precipitation. samaterials.com

A widely used co-precipitation method involves reacting aqueous dysprosium chloride (DyCl₃) with sodium acetate (CH₃COONa). samaterials.com This reaction is performed under controlled pH conditions, typically between 5 and 6, to precipitate crystalline this compound. samaterials.com To enhance the crystallinity and reaction kinetics, the mixture is stirred at a temperature of 60-80°C. samaterials.com Following the reaction, the precipitate is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried at 80-100°C to yield the final high-purity hydrated product. samaterials.com Precise control over pH and temperature is critical to ensure the formation of a product with uniform particle morphology and high purity. samaterials.com

This compound as a Versatile Precursor in Material Synthesis

This compound is a valuable precursor for the synthesis of various advanced materials due to its solubility and controlled thermal decomposition characteristics. samaterials.comamericanelements.com

Acetates, in general, are considered excellent precursors for the production of catalysts. americanelements.com this compound is specifically used to prepare dysprosium oxide-based catalysts. samaterials.com These catalysts are employed in reactions such as methane (B114726) reforming and selective oxidation. samaterials.com The use of this compound allows for the synthesis of high-purity dysprosium oxide, which is a critical component in these catalytic materials. samaterials.com

This compound is also a key precursor in the synthesis of nanoscale materials and nanoparticles. americanelements.com For applications that require nanoparticles with a narrow size distribution, the solvothermal method is often employed. samaterials.com In this method, a dysprosium salt, such as dysprosium nitrate (B79036) (Dy(NO₃)₃), is dissolved along with acetic acid in a mixed solvent system, for example, ethylene (B1197577) glycol and water. samaterials.com This solution is then sealed in an autoclave and heated to temperatures between 150-200°C for a period of 12-24 hours. samaterials.com The high-pressure and high-temperature environment facilitates controlled crystal growth, leading to the formation of nanoparticles with sizes typically in the range of 50-200 nm. samaterials.com This method allows for precise control over the particle size and surface properties by adjusting parameters such as solvent ratios, reaction time, and temperature gradients. samaterials.com

Data Tables

| Compound Name | Chemical Formula | CAS Number |

| This compound | Dy(CH₃COO)₃ | 18779-07-2 (anhydrous) wikipedia.org |

| This compound tetrahydrate | Dy(CH₃COO)₃·4H₂O | 15280-55-4 wikipedia.org |

| Dysprosium(III) oxide | Dy₂O₃ | 1308-87-8 |

| Dysprosium(III) hydroxide | Dy(OH)₃ | 1308-85-6 wikipedia.org |

| Dysprosium(III) carbonate | Dy₂(CO₃)₃ | 6455-83-0 |

| Acetic acid | CH₃COOH | 64-19-7 |

| Dysprosium chloride | DyCl₃ | 10025-74-8 |

| Sodium acetate | CH₃COONa | 127-09-3 |

| Dysprosium nitrate | Dy(NO₃)₃ | 10031-51-3 |

| Ethylene glycol | C₂H₆O₂ | 107-21-1 |

| Water | H₂O | 7732-18-5 |

| Carbon dioxide | CO₂ | 124-38-9 |

Formation of Dysprosium Oxide-Integrated Nanosheets for Photocatalysis

The integration of dysprosium oxide (Dy₂O₃) into nanosheet structures represents a significant advancement in the development of high-performance photocatalytic materials. These composite materials leverage the unique electronic and optical properties of dysprosium oxide to enhance the efficiency of photocatalytic processes, such as the degradation of organic pollutants and the generation of hydrogen peroxide. bohrium.comnih.govnih.gov this compound serves as a critical precursor in the synthesis of these advanced materials, valued for its utility in producing ultra-high purity compounds and nanoscale materials. americanelements.com It is a moderately water-soluble crystalline source of dysprosium that decomposes to dysprosium oxide upon heating, making it a suitable starting material for various synthesis routes. americanelements.com

The formation of dysprosium oxide-integrated nanosheets is a multi-step process that typically begins with the synthesis of dysprosium oxide nanoparticles from a dysprosium precursor like this compound. One common method involves the sonochemical synthesis of dysprosium carbonate nanoparticles from this compound and sodium hydroxide, followed by calcination to yield dysprosium oxide nanoparticles. researchgate.net

Subsequently, these dysprosium oxide nanoparticles are integrated with a nanosheet support material, such as graphitic carbon nitride (g-C₃N₄), reduced graphene oxide (RGO), or titanium dioxide (TiO₂). bohrium.comnih.govacs.org For instance, a facile preparation technique involves the in-situ annealing of N-deficient g-C₃N₄ nanosheets with well-dispersed dysprosium oxide particles. bohrium.com Another approach is the hydrothermal synthesis to deposit Dy₂O₃ onto a support like TiO₂ nanostructures. acs.org In this method, a precursor such as dysprosium nitrate hexahydrate is used in an aqueous solution, which is then hydrothermally treated and calcined to form the final Dy₂O₃@TiO₂ nanocomposite. acs.org While this example uses a nitrate, acetates are also excellent precursors for such processes. americanelements.com

The integration of dysprosium oxide leads to several beneficial modifications of the material's properties. It can narrow the bandgap of the composite material, allowing for greater absorption of visible light. bohrium.comnih.gov For example, the integration of Dy₂O₃ with silicon dioxide (SiO₂) was shown to reduce the energy gap to 3.41 eV from the 4.8 eV of pure dysprosium oxide. nih.gov Furthermore, the deposition of Dy₂O₃ onto nanosheets like TiO₂ can increase the surface area, providing more active sites for photocatalytic reactions. acs.org

The resulting dysprosium oxide-integrated nanosheets have demonstrated significantly enhanced photocatalytic performance. Research has shown that these materials are highly efficient in various applications, from the degradation of dyes like methylene (B1212753) blue to the production of hydrogen peroxide (H₂O₂). bohrium.comnih.gov The presence of Dy₂O₃ can enhance charge separation and interfacial charge transfer, which are critical for efficient photocatalysis. bohrium.com

Detailed Research Findings

The effectiveness of dysprosium oxide integration has been quantified in several studies. For example, dysprosium oxide-integrated g-C₃N₄ nanosheets have shown a remarkable increase in the photocatalytic production of H₂O₂. The optimized catalyst, labeled Dy15, achieved a production rate of 48.36 mM⋅g⁻¹⋅h⁻¹, which is approximately 2.4 times higher than that of pristine g-C₃N₄. bohrium.comnih.gov Similarly, a novel RGO-Dy₂O₃ nanocomposite demonstrated a 98.1% degradation efficiency for methylene blue dye within 60 minutes under solar light irradiation. nih.gov

Below are interactive data tables summarizing the characterization methods used and the performance of these advanced photocatalytic materials.

Table 1: Characterization Techniques for Dysprosium Oxide-Integrated Nanosheets This table outlines the various analytical methods employed to characterize the structural, optical, and electrochemical properties of the synthesized nanocomposites.

| Characterization Technique | Purpose | Reference |

| X-ray Diffraction (XRD) | To analyze the crystal structure and phase purity. | bohrium.comnih.govacs.org |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and microstructure. | bohrium.comnih.govacs.org |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersion of nanoparticles. | bohrium.comnih.govacs.org |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states. | bohrium.comnih.gov |

| UV-visible Diffuse Reflectance Spectroscopy (DRS) | To investigate the optical properties and determine the bandgap energy. | bohrium.comnih.govnih.gov |

| Photoluminescence (PL) Spectroscopy | To study the separation efficiency of photogenerated electron-hole pairs. | bohrium.comnih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | To evaluate the interfacial charge transfer resistance. | bohrium.comnih.gov |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the material. | nih.govacs.org |

Table 2: Photocatalytic Performance of Dysprosium Oxide-Integrated Nanosheets This table presents the key performance indicators of various dysprosium oxide-based nanocomposites in different photocatalytic applications.

| Nanocomposite Material | Application | Key Performance Metric | Reference |

| Dy-oxide-integrated g-C₃N₄ | H₂O₂ Production | 48.36 mM⋅g⁻¹⋅h⁻¹ | bohrium.comnih.gov |

| RGO-Dy₂O₃ | Methylene Blue Degradation | 98.1% degradation in 60 min | nih.gov |

| Dy₂O₃-SiO₂ | Erythrosine Degradation | 92.9% degradation | nih.gov |

| Pristine g-C₃N₄ | H₂O₂ Production | 20.27 mM⋅g⁻¹⋅h⁻¹ | bohrium.comnih.gov |

Coordination Chemistry and Structural Elucidation of Dysprosium 3+ Acetate Complexes

Ligand Environment and Coordination Geometries of Dysprosium(III) Centers

Analysis of Dysprosium(III) Coordination Numbers (e.g., Eight- and Nine-Coordinate Geometries)

The large ionic radius of the dysprosium(III) ion allows for high coordination numbers (CN), most commonly eight and nine. rsc.orgnih.gov However, coordination numbers of seven and ten have also been observed, depending on the steric bulk and denticity of the surrounding ligands. mdpi.comresearchgate.net

In many acetate-containing complexes, the dysprosium(III) ion is eight-coordinate. frontiersin.orgnih.govmdpi.com For instance, in a dinuclear complex featuring a tripodal oxygen ligand, each Dy(III) ion is coordinated to eight oxygen atoms. nih.gov Similarly, eight-coordination is found in complexes with hydrazone Schiff base ligands and β-diketonate co-ligands. mdpi.combohrium.comrsc.org

Nine-coordinate geometries are also prevalent. nih.gov A notable example involves a complex with a tripodal N7 ligand and a bidentate acetate (B1210297) ion, where the Dy(III) ion is nonacoordinated. nih.gov In some polynuclear structures, different Dy(III) ions within the same molecule can exhibit different coordination numbers. For example, in an octanuclear gadolinium complex, which provides insight into lanthanide coordination, both eight- and nine-coordinate metal centers are present. frontiersin.org Ten-coordinate Dy(III) centers have been identified in complexes with large macrocyclic ligands, where two bidentate acetate ligands complete the coordination sphere. rsc.orgmdpi.commdpi.com

| Coordination Number | Ancillary Ligands / System | Reference |

| 8 | Tripodal oxygen ligand, Acetate | frontiersin.orgnih.gov |

| 8 | Hydrazone Schiff base, Acetate | mdpi.com |

| 8 | β-diketonate, 2,2′-bipyridine | rsc.org |

| 9 | Tripodal N7 imidazole-containing ligand, Acetate | nih.gov |

| 9 | Schiff base, Nitrate (B79036), Acetate | mdpi.com |

| 9 | Hexanuclear cluster with Schiff base ligand | researchgate.net |

| 10 | Hexaazamacrocycle, Acetate | rsc.orgmdpi.com |

| 10 | Schiff base, Nitrate | mdpi.com |

Investigation of Coordination Polyhedra (e.g., Twisted Square Antiprism, Capped-Square-Antiprismatic Geometries)

The spatial arrangement of donor atoms around the Dy(III) center defines the coordination polyhedron. The specific geometry is crucial as it governs the crystal-field environment, which in turn influences the magnetic anisotropy of the complex.

A common geometry for eight-coordinate Dy(III) ions is the distorted square antiprism (SAP). rsc.orgnih.gov In several dinuclear dysprosium(III) acetate complexes, each metal center adopts a twisted square antiprism (SAPR) conformation. frontiersin.orgfrontiersin.orgfrontiersin.org Other observed eight-coordinate geometries include the triangular dodecahedron and the "hula-hoop" geometry, which features a circular arrangement of donor atoms in a plane around the metal ion. mdpi.combohrium.comacs.org

For nine-coordinate Dy(III) ions, the capped-square-antiprismatic geometry is frequently observed. nih.govmdpi.com This geometry is found in a mononuclear complex containing a tripodal N7 ligand and a bidentate acetate. nih.gov In a dinuclear complex, one of the two distinct Dy(III) ions exhibited a spherical capped square antiprism geometry, with a nitrato oxygen atom acting as the capping atom. mdpi.com Other nine-coordinate polyhedra include the spherical tricapped trigonal prism. acs.org For ten-coordinate complexes, the sphenocorona (tetradecahedron) has been identified as the most suitable description. mdpi.com

| Coordination Polyhedron | Coordination Number | Ancillary Ligands / System | Reference |

| Twisted Square Antiprism (SAPR) | 8 | Tripodal oxygen ligand, Acetate | frontiersin.orgfrontiersin.orgfrontiersin.org |

| Square Antiprism (SAP) | 8 | β-diketonate, 5-nitro-1,10-phenanthroline | rsc.org |

| Triangular Dodecahedron | 8 | Schiff base, β-diketonate | bohrium.com |

| "Hula Hoop" | 8 | Hydrazone Schiff base, Acetate | mdpi.com |

| Capped-Square-Antiprismatic | 9 | Tripodal N7 ligand, Acetate | nih.gov |

| Spherical Capped Square Antiprism | 9 | Schiff base, Nitrate | mdpi.com |

| Sphenocorona | 10 | Schiff base, Nitrate | mdpi.com |

Characterization of Acetate Binding Modes (e.g., μ2:η1:η1 and μ2:η1:η2 Bridging Patterns)

The acetate ligand is versatile and can adopt several coordination modes, playing a crucial role in the construction of multinuclear complexes. Its ability to bridge metal centers is fundamental to crystal engineering. The notation μn describes the bridging of 'n' metal centers, while ηx indicates that 'x' atoms of the ligand are coordinated.

In many dinuclear dysprosium(III) complexes, acetate anions act as bridges between two metal centers. Two common bridging patterns are the μ2:η1:η1 and μ2:η1:η2 modes. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org In the μ2:η1:η1 mode, each oxygen atom of the carboxylate group coordinates to a different metal ion. In the μ2:η1:η2 mode, one oxygen binds to one metal center, while both oxygens of the same acetate ligand chelate to the second metal center. Both modes have been observed simultaneously in the same dinuclear complex, linking two Dy(III) ions. frontiersin.orgfrontiersin.org

Other binding modes have also been characterized. In lanthanide complexes with (pyrazol-1-yl)acetic acid, carboxylate groups exhibit terminal bidentate (chelating) and bridging tridentate coordination. nih.gov In a trinuclear dysprosium cluster, a μ3-η2:η2 bridging acetate was observed, coordinating to three Dy(III) ions. researchgate.net The simple κ1 (monodentate) and κ2 (bidentate/chelating) modes are also possible, though bridging is very common in polynuclear systems. csbsju.edu

| Acetate Binding Mode | Description | Example System | Reference |

| μ2:η1:η1 | Bridging two metal centers, one oxygen to each metal. | Dinuclear Dy(III) complex with tripodal ligand | frontiersin.orgnih.govfrontiersin.org |

| μ2:η1:η2 | Bridging two metal centers, one oxygen to the first metal, both oxygens to the second. | Dinuclear Dy(III) complex with tripodal ligand | frontiersin.orgnih.govfrontiersin.org |

| μ2-η1:η1 and μ2-η1:η2 | Both bridging modes present in the same complex. | Dinuclear Dy(III) complex with N-donor ligand | researchgate.net |

| μ3-η2:η2 | Bridging three metal centers. | Trinuclear Dy(III) cluster with Schiff base ligand | researchgate.net |

| Terminal Bidentate | Chelating to a single metal center. | Lanthanide complex with (pyrazol-1-yl)acetic acid | nih.gov |

Influence of Ancillary Ligands and Solvent Molecules on the Coordination Sphere

Ancillary ligands, such as multidentate Schiff bases, β-diketonates, or nitrogen-donor macrocycles, often encapsulate the Dy(III) ion, defining the primary coordination environment. rsc.orgbohrium.comrsc.orgacs.org For example, the reaction of Dy(OAc)₃ with a tripodal oxygen ligand results in a dinuclear complex where the tripodal ligand and acetate ions collectively define an eight-coordinate, twisted square antiprism geometry around each Dy(III) ion. frontiersin.org In another case, a large hexaazamacrocycle enforces a ten-coordinate environment, with two bidentate acetate anions occupying the remaining coordination sites. mdpi.com The choice of N-donor ancillary ligand has been shown to severely impact the magnetic dynamics by inducing changes in coordination geometry. researchgate.net

Solvent molecules such as water, methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or dimethylformamide (DMF) frequently act as ligands, directly bonding to the Dy(III) center to satisfy its coordination requirements. mdpi.comnih.govacs.org The reaction of hydrated lanthanide acetates with dehydroacetic acid can yield complexes solvated with either water or methanol. tandfonline.com In a series of coordination polymers, the use of different solvents like DMF, DMSO, and DEF led to significant alterations in the coordination symmetry of the Dy(III) centers. researchgate.net The incorporation of an ancillary ligand can also enhance the binding of a target anion by inducing a more electropositive binding site at the lanthanide ion. nih.gov

Crystal Engineering and Supramolecular Assemblies Involving Dysprosium(3+) Acetate

The versatile bridging capabilities of the acetate ligand, combined with the high coordination numbers of the Dy(III) ion, make this compound a valuable component in the bottom-up construction of polynuclear metal complexes.

Formation of Dimeric and Polynuclear Dysprosium(III) Acetate Species

The acetate ligand's ability to bridge metal ions is a key driver in the formation of dimeric and polynuclear species. nih.gov Dinuclear (dimeric) complexes are a common structural motif. frontiersin.orgbohrium.comresearchgate.net In these structures, two Dy(III) centers are typically bridged by two or more acetate ligands, often in combination with other bridging groups like alkoxides from an ancillary ligand. frontiersin.orgmdpi.com For instance, four acetate anions bridge two Dy(III) ions in a homodinuclear complex, employing both μ2:η1:η1 and μ2:η1:η2 coordination patterns. frontiersin.org

Beyond dimers, the principles of crystal engineering have been used to construct larger, more complex polynuclear dysprosium(III) acetate clusters. These assemblies are of significant interest for their enhanced magnetic properties. A pentanuclear Dy₅ complex with a helical quadruple-decker structure was synthesized where the structure's growth was terminated by the coordination of acetate groups. acs.org Even larger assemblies have been reported, such as a decanuclear complex, {Dy₁₀}, where μ₃-acetate ligands are part of the core structure. rsc.org The formation of these higher-nuclearity species often involves a combination of acetate bridges and carefully selected ancillary ligands that direct the assembly process. acs.orgwikipedia.org

Elucidation of Extended Coordination Polymer Frameworks

This compound is a precursor for a variety of coordination polymers, where the acetate anions and other ancillary ligands link the metal centers into one-, two-, or three-dimensional networks. wikipedia.orgfrontiersin.org The dimensionality and topology of these frameworks are highly dependent on the specific ligands used in conjunction with the acetate.

In heteroleptic systems, the interplay between different ligands dictates the final structure. For instance, the hydrothermal reaction of Dy(III) with two different aromatic dicarboxylic acids resulted in a 2D layered structure, in contrast to the 3D network formed by the analogous samarium(III) complex. bohrium.com In this Dy(III) polymer, the metal ion has one coordination mode, bonding with nine oxygen atoms in a spherical capped square antiprism (CSAPR) geometry. bohrium.com

The acetate ion itself can adopt multiple bridging modes. In a series of homodinuclear lanthanide complexes, including a dysprosium(III) variant, acetate anions were found to bridge two Dy³⁺ ions in both μ₂:η¹:η¹ and μ₂:η¹:η² coordination patterns. frontiersin.org In this dinuclear complex, [Dy₂(LOEt)₂(OAc)₄], the eight-coordinated dysprosium(III) ion exhibits a twisted square antiprism (SAPR, D₄d) conformation. frontiersin.org

The formation of extended structures is not limited to acetate-only bridging. In a two-dimensional coordination polymer, [Dy(Hm-dobdc)(H₂O)₂]·H₂O, neighboring Dy(III) ions are interconnected by carboxylate groups from the organic ligand, forming infinite layers. frontiersin.orgnih.gov These layers are built from dimeric Dy₂ units linked by four bridges (two oxygens and two carboxylic groups). mdpi.com The coordination environment around the Dy(III) center is an octa-coordinated [DyO₈] geometry, described as a twisted square antiprism. frontiersin.orgnih.gov The nearest Dy···Dy separation in such a structure was found to be 4.423 Å. frontiersin.orgnih.gov The flexibility and high coordination number of the Dy(III) ion are key factors enabling the formation of these varied and interesting frameworks. frontiersin.orgnih.gov

Table 1: Selected Dysprosium(III) Coordination Polymer Structural Features

| Compound/System | Dimensionality | Dy(III) Coordination Number | Coordination Geometry | Bridging Ligand/Mode | Dy···Dy Separation (Å) | Reference |

| [Dy₂(3,5-pdc)(1,2-bdc)₂(H₂O)₄]·2H₂O | 2D Layered | 9 | Spherical Capped Square Antiprism (CSAPR) | 3,5-pdc, 1,2-bdc | N/A | bohrium.com |

| [Dy₂(LOEt)₂(OAc)₄] | 0D (Dinuclear) | 8 | Twisted Square Antiprism (SAPR) | Acetate (μ₂:η¹:η¹, μ₂:η¹:η²) | N/A | frontiersin.org |

| [Dy(Hm-dobdc)(H₂O)₂]·H₂O | 2D Layered | 8 | Twisted Square Antiprism (SAPR) | Hm-dobdc³⁻ | 4.423 | frontiersin.orgnih.gov |

| [DyLH₂O]n | 3D Framework | 8 | N/A | L⁻³ (Carboxylate) | N/A | mdpi.com |

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Stacking) in Supramolecular Architecture

Non-covalent interactions, particularly hydrogen bonding, play a critical role in the stabilization and dimensionality of this compound coordination polymers. nih.govresearchgate.netrsc.org These weaker forces dictate how the primary coordination frameworks, be they 1D chains or 2D layers, assemble into more complex three-dimensional supramolecular architectures. frontiersin.orgnih.gov

The influence of non-covalent interactions extends to determining the specific isomeric form of a complex. Structural studies of stereoisomeric dysprosium(III) coordination polymers have indicated that the differences in their structures are a direct result of their varied supramolecular interactions, including hydrogen bonding and π–π stacking. nih.govresearchgate.net

Stereoisomeric Coordination Polymers and Their Structural Variations

The flexible coordination geometry of the dysprosium(III) ion can lead to the formation of stereoisomers in coordination polymers. nih.govresearchgate.net Specifically, facial (fac) and meridional (mer) isomers have been isolated, which differ in the spatial arrangement of donor atoms around the central metal ion. The selective synthesis of one isomer over the other presents a significant challenge due to the small differences in their chemical properties. nih.govresearchgate.net

Researchers have successfully isolated three stereoisomeric 2D and 3D coordination polymers where six-coordinate Dy(III) ions possess either fac- or mer-Cl₃O₃ coordination environments. nih.govresearchgate.net Structural analysis revealed that the adoption of a particular stereochemistry is influenced by the different supramolecular interactions within the crystal lattice, such as hydrogen bonding and π–π stacking. nih.govresearchgate.net These structural variations between the fac and mer isomers have been shown to result in different static and dynamic magnetic behaviors. nih.govresearchgate.net

Solution-Phase Structural Studies and Speciation of Dysprosium(III) Acetate

The behavior of dysprosium(III) acetate in solution is governed by complex equilibria involving solvation, ion-pairing, and complex formation. Understanding the structure and distribution of the various species present is crucial for predicting the compound's properties and reactivity in a given medium. acs.orgpnnl.gov

Investigation of Hydrated Lanthanide(III) Ions in Aqueous and Organic Solutions

In aqueous solutions, the dysprosium(III) ion is hydrated, meaning it is surrounded by a shell of water molecules. Neutron scattering studies have been employed to determine the precise structure of this hydration shell. One study on DyCl₃ in D₂O found a hydration number of 7.4 ± 0.5 water molecules. aip.org Another neutron diffraction study on various Dy(III) salt solutions determined a coordination number of eight for the Dy³⁺ ion, a value that was independent of the counter-ion (Cl⁻ or ClO₄⁻) or the concentration. aip.org This study reported a dysprosium–oxygen distance of 2.39 ± 0.02 Å and a dysprosium–deuterium distance of 3.03 ± 0.02 Å. aip.org In dilute sulfuric acid, Dy(III) is believed to exist as the nonahydrated complex, [Dy(OH₂)₉]³⁺. wikipedia.org

Studies of dysprosium triflate in various solvents (water, methanol, and dimethyl sulfoxide) indicate that the Dy(III) ion is surrounded by eight or nine oxygen donor atoms. researchgate.netacs.org The structure of these solvated complexes can be inferred through photophysical measurements, such as luminescence lifetime, which can be used to estimate the number of coordinated water molecules. researchgate.netacs.org

Table 2: Hydration Parameters for the Dysprosium(III) Ion in Aqueous Solution

| Method | System | Hydration Number (n) | Dy-O Distance (Å) | Dy-D/H Distance (Å) | Reference |

| Neutron Scattering | 2.38 m DyCl₃ in D₂O | 7.4 ± 0.5 | 2.37 | 3.04 | aip.org |

| Neutron Scattering | 0.3-1.0 m Dy(ClO₄)₃/DyCl₃ in D₂O | 8 | 2.39 ± 0.02 | 3.03 ± 0.02 | aip.org |

| Chemical Dissolution | Dilute H₂SO₄ | 9 | N/A | N/A | wikipedia.org |

| Photophysical Study | Dy(triflate) in H₂O | 8 or 9 | N/A | N/A | researchgate.netacs.org |

Characterization of Ion-Pair Interactions and Complex Formation in Solution

In solutions containing both dysprosium(III) and acetate ions, a series of equilibria lead to the formation of various complex species. The acetate ions can act as bidentate ligands, forming stable complexes with the Dy³⁺ ion. ontosight.ai The association process follows a stepwise mechanism, starting with the formation of solvent-separated ion pairs (SSIP), progressing to solvent-shared ion pairs (SShIP), and culminating in contact ion pairs (CIP), where the acetate anion directly enters the first coordination sphere of the Dy³⁺ ion. researchgate.net Heavy lanthanides like dysprosium show a tendency to form these "close ion-associates". researchgate.net

Kinetic studies on the dysprosium(III)–acetate system have revealed successive complexation steps. rsc.org It was found that the complexation rate constant for the formation of the bisacetato-complex, [Dy(OAc)₂]⁺, is significantly larger than that for the monoacetato-complex, [Dy(OAc)]²⁺. rsc.org Thermodynamic modeling using approaches like the binding mean spherical approximation (BIMSA) can be used to describe the properties of concentrated Dy(III) salt solutions by explicitly accounting for the formation of 1:1 and 1:2 complexes. acs.org

Advanced Spectroscopic Characterization of Dysprosium 3+ Acetate Systems

Electronic Absorption and Emission Spectroscopy of Dysprosium(III) f–f Transitions

The electronic spectra of dysprosium(III) ions are characterized by transitions within the 4f orbital manifold. These f–f transitions are formally forbidden by the Laporte rule, which leads to characteristically low molar absorptivities. Nevertheless, these transitions can be observed and provide significant insight into the electronic structure of the dysprosium(III) ion within its coordination environment.

In the absorption spectra of dysprosium(III) complexes, certain f–f transitions exhibit an unusually high sensitivity to changes in the coordination environment. These are known as "hypersensitive transitions" and are particularly valuable for probing the structure of the complex. For dysprosium(III), the ⁶H₁₅/₂ → ⁶F₁₁/₂ transition is a key example. The intensity of these transitions, which often follow the selection rules ΔJ ≤ 2, ΔL ≤ 2, and ΔS = 0, is strongly influenced by the symmetry of the ligand field and the degree of covalency in the metal-ligand bond. researchtrend.net

Studies on various heavy lanthanide acetates, including dysprosium acetate (B1210297), have revealed that they exhibit relatively high intensities for these hypersensitive transitions. icm.edu.plresearchgate.net This enhanced intensity is often discussed in terms of a stronger polarization effect, which may be explained by the specific bonding characteristics within the complex, such as the distinctly shorter Ln-OH₂ bond lengths compared to the Ln-OOC (acetate) bonds in the hydrated crystal structure. icm.edu.plresearchgate.net The intensity of hypersensitive transitions is intimately linked to the Judd-Ofelt parameter Ω₂, as these transitions typically have large values for the U⁽²⁾ matrix element. researchtrend.net

The Judd-Ofelt theory is a cornerstone for analyzing the intensities of f–f transitions in lanthanide spectra. researchtrend.net This model uses three empirical intensity parameters, Ωλ (where λ = 2, 4, 6), which are derived from the experimental oscillator strengths of the absorption bands. icm.edu.pl These parameters provide valuable information about the local environment of the lanthanide ion.

Ω₂ is highly sensitive to the symmetry of the coordination sphere and the nature of the metal-ligand bonding. Higher values of Ω₂ are often associated with a lower symmetry environment and increased covalent character in the bonds. For heavy lanthanide acetates, the Ω₂ parameters are noted to be relatively high, suggesting a significant polarization effect from the ligands. icm.edu.plresearchgate.net

Ω₄ and Ω₆ are generally less sensitive to the immediate coordination environment and are more related to the bulk properties and rigidity of the medium.

Table 1: Representative Judd-Ofelt Parameters for a Dysprosium(III) Complex (Note: Data is illustrative for a typical Dy(III) complex as specific data for dysprosium(3+) acetate is not readily available in the cited literature. The values demonstrate the typical order of magnitude.)

| Parameter | Value (x 10⁻²⁰ cm²) |

| Ω₂ | 1.5 - 3.0 |

| Ω₄ | 1.8 - 2.5 |

| Ω₆ | 2.0 - 3.0 |

Dysprosium(III) is one of the more luminescent lanthanide ions, typically exhibiting characteristic emission in the visible region. nih.govacs.org Upon excitation, the ion relaxes non-radiatively to a metastable excited state from which emission occurs. For dysprosium(III) complexes, luminescence is primarily assigned to transitions originating from the ⁴F₉/₂ excited state to lower-lying levels of the ⁶Hⱼ manifold. nih.govacs.orgumons.ac.be

The most prominent emission bands are typically:

⁴F₉/₂ → ⁶H₁₅/₂ (blue region, ~480-485 nm) rsc.orgumons.ac.be

⁴F₉/₂ → ⁶H₁₃/₂ (yellow region, ~575-576 nm) rsc.orgumons.ac.be

The relative intensities of these blue and yellow bands can be finely tuned by the coordination environment, which can lead to the generation of white light in some dysprosium complexes. umons.ac.bersc.org In some cases, weaker emission from the thermally populated ⁴I₁₅/₂ state can also be observed. nih.govacs.org

The luminescence quantum yield (QY), which is the ratio of emitted photons to absorbed photons, is a critical parameter for characterizing the efficiency of the emission process. The QY of dysprosium(III) complexes is highly dependent on the solvent and ligands. For instance, a moderate intrinsic QY of around 10% has been reported for a dysprosium(III) complex in a deuterated solvent like DMSO-d₆. nih.govacs.org The quantum yield is significantly lower in protonated solvents because high-frequency oscillators, such as O-H and C-H bonds from water or organic ligands, provide efficient non-radiative pathways for the de-excitation of the ⁴F₉/₂ state, thus quenching the luminescence. nih.govacs.org Quantum yields for various dysprosium complexes have been reported to range from under 1% to over 7%. rsc.orgacs.org

Table 2: Characteristic Emission Transitions for Dysprosium(III)

| Transition | Approximate Wavelength (nm) | Color |

| ⁴F₉/₂ → ⁶H₁₅/₂ | 485 | Blue |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 576 | Yellow |

| ⁴F₉/₂ → ⁶H₁₁/₂ | 660 | Red |

Conducting spectroscopic measurements at low temperatures (such as 5 K or 77 K) and across a range of temperatures provides deeper insights into the structure and energy levels of this compound. icm.edu.placs.org

Spectral Sharpening: At lower temperatures, thermal broadening of spectral lines is reduced, leading to sharper and better-resolved absorption and emission bands. This allows for a more accurate determination of the energies of the individual Stark sublevels, which arise from the splitting of the J-manifolds by the crystal field of the ligands. acs.org

Vibronic Coupling: Low-temperature spectra can reveal fine structure due to vibronic coupling (the simultaneous excitation of an electronic and a vibrational transition). Sidebands observed at specific energy separations from the main electronic lines can be correlated with the vibrational modes of the coordinating acetate ligands and water molecules. icm.edu.pl

Population of States: Variable-temperature studies are crucial for understanding the population dynamics of excited states. For example, by analyzing the temperature dependence of emission spectra, it's possible to confirm the presence of emission from thermally accessible states, such as the ⁴I₁₅/₂ level in addition to the primary ⁴F₉/₂ emitting state. nih.govacs.org

Structural Changes: In some cases, temperature-dependent crystallographic studies, which can be correlated with spectroscopic data, reveal subtle structural changes like the bending of coordination angles upon cooling. acs.org These structural modifications can, in turn, influence the electronic energy levels and magnetic properties of the complex. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Coordination Site Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the coordination of the acetate ligand to the dysprosium(III) ion. The vibrational frequencies of the carboxylate group (COO⁻) of the acetate ligand are particularly sensitive to its coordination mode.

The key vibrational modes of the acetate ligand are the symmetric (νₛ(COO⁻)) and asymmetric (νₐₛ(COO⁻)) stretching vibrations. The frequency separation between these two modes, Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is a widely used diagnostic criterion to distinguish between different coordination modes:

Ionic (uncoordinated): The acetate ion is not directly bonded to the metal center.

Monodentate: Only one oxygen atom of the carboxylate group is coordinated to the metal ion.

Bidentate Chelating: Both oxygen atoms of the carboxylate group are coordinated to the same metal ion.

Bidentate Bridging: The carboxylate group bridges two different metal ions.

In dysprosium(III) acetate complexes, shifts in the C=O stretching frequency upon complexation indicate the coordination of the acetate oxygen atoms to the dysprosium ion. umons.ac.be For example, a shift of 10-50 cm⁻¹ to lower wavenumbers for the C=O stretching mode is indicative of coordination. umons.ac.be In lanthanide acetate crystals, the acetate groups typically act as bidentate ligands. researchgate.net Furthermore, IR and Raman spectra can confirm the presence of other coordinating species, such as water molecules, by identifying their characteristic vibrational bands (e.g., O-H stretching). mdpi.com

Table 3: Typical IR Frequencies for Acetate Coordination Modes

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

| Ionic (e.g., NaOAc) | ~1578 | ~1414 | ~164 |

| Monodentate | ~1600-1650 | ~1300-1350 | >200 |

| Bidentate Chelating | ~1500-1550 | ~1400-1450 | <150 |

| Bidentate Bridging | ~1550-1600 | ~1400-1450 | ~150-200 |

| (Note: These are generalized ranges; specific values depend on the metal and the overall complex structure.) |

Magnetic Resonance Spectroscopy Techniques

The paramagnetic nature of the dysprosium(III) ion (due to its unpaired 4f electrons) makes it an interesting but challenging subject for Nuclear Magnetic Resonance (NMR) spectroscopy. The large magnetic moment of Dy³⁺ induces significant shifts and broadening in the NMR signals of the coordinating ligands. acs.orgmdpi.com

The shifts induced by the paramagnetic lanthanide ion, known as Lanthanide-Induced Shifts (LIS), are a combination of two main contributions:

Contact Shift: Resulting from the delocalization of unpaired electron spin density onto the ligand nuclei. This effect is typically significant only for nuclei very close to the paramagnetic center.

Pseudocontact (or Dipolar) Shift: Arising from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. This shift is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. For dysprosium(III) complexes, the pseudocontact shift often dominates. acs.org

Analysis of these paramagnetic shifts in the ¹H NMR spectra of dysprosium complexes can provide detailed information about the solution structure and the magnetic susceptibility tensor of the molecule. acs.org However, the significant line broadening caused by the efficient relaxation properties of Dy³⁺ can sometimes make the spectra difficult to resolve. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is another powerful technique for studying paramagnetic species. EPR spectroscopy can directly probe the electronic ground state of the Dy³⁺ ion and its splitting by the crystal field. researchgate.netacs.org This technique is particularly valuable for characterizing the magnetic anisotropy of the complex, which is crucial for applications such as Single-Molecule Magnets (SMMs). researchgate.net Multi-frequency EPR studies can provide direct measurements of the interactions between dysprosium ions in polynuclear complexes. researchgate.net

Electron Paramagnetic Resonance (EPR) Studies of Dysprosium(III) Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for probing the electronic structure and magnetic behavior of paramagnetic species, including dysprosium(III) complexes. researchgate.net Due to the high spin-orbit coupling and the large number of unpaired electrons (a 4f⁹ configuration for Dy³⁺), these complexes often exhibit complex magnetic properties and are challenging to study. researchgate.net High-spin paramagnetic lanthanide ions like dysprosium can be difficult to detect with standard X-band EPR due to high zero-field splitting, which often exceeds the energy of a microwave quantum. researchgate.net However, advanced and multi-frequency EPR methods have proven invaluable in characterizing these systems, particularly in the context of Single-Molecule Magnets (SMMs). researchgate.netmanchester.ac.uk

Research into Dy(III) complexes often focuses on how the coordination environment, or ligand field, influences the magnetic anisotropy and the relaxation of magnetization. manchester.ac.ukresearchgate.net For instance, studies on pseudo-linear bis(methanediide) lanthanide(III) single-ion magnets have demonstrated that a strongly axial ligand environment leads to remarkable magnetic properties. In one such Dy(III) complex, slow relaxation of the magnetization occurred via two high-energy barriers, a behavior directly linked to its structure. manchester.ac.uk

EPR studies have been conducted on a variety of Dy(III) complexes, providing fundamental data on their electronic and magnetic properties. For example, the EPR spectra of Dy(III) doped into cubic Cs₂NaYCl₆ crystals showed an isotropic signal, confirming the ion occupies a site of exact octahedral symmetry. rsc.org In contrast, studies on Dy(III) complexes with Schiff base podands revealed multiple spectral components, attributed to the Dy³⁺ ion with an effective spin of S = 1/2. researchgate.net

The table below summarizes key findings from select EPR studies on Dysprosium(III) complexes, illustrating the type of information that can be obtained.

| Complex System | Key EPR Findings | Significance | Reference(s) |

| Dy(III) in Cs₂NaYCl₆ | Isotropic g-factor and line width. | Indicates the Dy(III) ion occupies a site of exact octahedral symmetry. | rsc.org |

| Dy(tren-5Clsal) | Two main spectral components observed in the low magnetic field region. | Attributed to the Dy³⁺ ion with an effective spin of S = 1/2. | researchgate.net |

| {Dy₂} complex | Direct spectroscopic measurement of a Dy(III)-Dy(III) interaction. | Explained how the interaction quenches Single-Molecule Magnet behavior. | researchgate.net |

| Pseudo-linear bis(methanediide) Dy(III) SMM | Observation of out-of-phase magnetic susceptibility maxima up to 42 K; two thermally activated energy barriers for magnetization relaxation. | Demonstrates the effect of a strong axial ligand field on creating high-performance SMMs. | manchester.ac.uk |

These studies underscore the power of EPR in elucidating the intricate relationship between the structure and magnetic properties of Dysprosium(III) systems.

Applications of Dysprosium(III) as a Shift Reagent in NMR Imaging

The paramagnetic nature of the dysprosium(III) ion makes it a valuable Nuclear Magnetic Resonance (NMR) shift reagent, particularly for in vivo applications and Magnetic Resonance Imaging (MRI). mri-q.comresearchgate.netacs.orgnih.gov Shift reagents alter the resonance frequency of nearby nuclei, and Dy(III) complexes are particularly effective at inducing large shifts, which can be used to resolve signals that would otherwise overlap. mri-q.comresearchgate.net

A primary application of Dy(III)-based shift reagents is the discrimination between intracellular and extracellular environments. mri-q.com By designing dysprosium complexes with high negative charges, such as bis(tripolyphosphate)dysprosium(III) ([Dy(P₃O₁₀)₂]⁷⁻) or dysprosium(III)triethylenetetramine-hexaacetate (DyTTHA³⁻), their passage across cell membranes is prevented. mri-q.comnih.govnih.gov This confines the paramagnetic influence to the extracellular space, causing a significant shift in the NMR signal of extracellular cations like sodium (²³Na⁺) and potassium (³⁹K⁺). mri-q.comacs.org This allows for the clear separation and quantification of ions inside and outside of cells, which is crucial for studying cellular physiology and ion transport. mri-q.comismrm.org

For example, [Dy(P₃O₁₀)₂]⁷⁻ has been used to resolve the NMR signals of intra- and extracellular sodium ions in studies of intact cells and tissues. ismrm.org Similarly, DyTTHA³⁻ has been compared with other reagents for its utility in sodium chemical shift imaging (NaCSI). nih.gov

More recently, Dy(III) complexes have been utilized in an advanced MRI technique called Chemical Exchange Saturation Transfer (CEST). In this method, cells are labeled with a Dy(III)-based agent, such as Dy-HPDO3A. nih.gov The agent shifts the frequency of the intracellular water proton signal. By applying a specific radiofrequency pulse to saturate this shifted signal, the effect is transferred to the bulk water signal via chemical exchange, leading to a decrease in its intensity. This allows for the visualization and tracking of labeled cells in an MR image. nih.govnih.gov This frequency-encoding approach offers a way to track multiple cell populations and can even be used to monitor processes like cell proliferation. nih.gov

The table below presents examples of Dysprosium(III) complexes used as NMR shift reagents and their applications.

| Dysprosium(III) Complex | Application | Mechanism/Key Finding | Reference(s) |

| [Dy(P₃O₁₀)₂]⁷⁻ (bis(tripolyphosphate)dysprosium(III)) | Resolving intracellular and extracellular ²³Na⁺ signals. | The highly charged complex remains extracellular, shifting only the extracellular sodium resonance. | nih.govismrm.org |

| DyTTHA³⁻ (dysprosium(III)triethylenetetramine-hexaacetate) | Sodium Chemical Shift Imaging (NaCSI). | Induces hyperfine shifts in the ²³Na chemical shift, though found to be less effective than TmDOTP⁵⁻ due to bulk magnetic susceptibility effects. | nih.gov |

| Dy-HPDO3A | CEST-MRI for cell tracking. | Encapsulation of the complex shifts the intracellular water resonance, allowing for frequency-encoded imaging of labeled cells. | nih.gov |

| Dy(III) chelidamate complexes | Shifting ²³Na⁺, ³⁹K⁺, and ²⁵Mg²⁺ resonances. | Provides a tool for high-resolution NMR of biologically important cations. | acs.org |

While protocols for the in vivo use of these shift reagents in humans are not yet standard, the increasing availability of high-field MRI instruments is expected to expand their diagnostic potential. mri-q.com

Investigation of Magnetic Properties and Single Molecule Magnetism Smms

Intermolecular and Intramolecular Magnetic Interactions in Dinuclear and Polynuclear Dy(III) Systems

Direct Measurement of Dy(III)···Dy(III) Interactions

Understanding the interactions between dysprosium(III) ions is crucial as they can either enhance or hinder the magnetic relaxation properties essential for SMMs. nih.gov While bulk magnetic measurements often provide only indirect evidence of these weak interactions, which can be difficult to distinguish from crystal field effects, spectroscopic techniques offer a more direct probe. researchgate.net

In a notable study on a dinuclear dysprosium complex, [hqH₂][Dy₂(hq)₄(NO₃)₃]·MeOH, multi-frequency electron paramagnetic resonance (EPR) spectroscopy, in conjunction with magnetic measurements and far-infrared (FIR) spectroscopy, was employed to directly measure the interaction between two Dy(III) ions. nih.govresearchgate.net This comprehensive approach allowed for the development of a model describing the magnetic interaction within the Dy···Dy pair. The study revealed that the nature of this interaction dictates whether it leads to exchange biasing, which is beneficial for SMM behavior, or to a collapse of the SMM properties. researchgate.net

Research on other dinuclear dysprosium complexes, such as {[Dy(N₃N)(THF)][LiCl(THF)]}₂, has also highlighted the importance of these interactions. In this case, very weak antiferromagnetic interactions were detected, which were suggested to be responsible for the observed SMM behavior and the absence of a magnetic hysteresis loop. researchgate.net The interactions in such systems, where intermolecular contacts are limited to van der Waals forces, are considered to be primarily of a dipole-dipole character. researchgate.net

Ligand Field Effects and Their Impact on Magnetic Anisotropy and SMM Performance

The performance of a dysprosium-based SMM is intrinsically linked to the ligand field, which is the electrostatic environment created by the coordinating ligands. nih.govresearchgate.net For lanthanide ions, the strong spin-orbit coupling is a prerequisite for high magnetic anisotropy, but it is the subtle effects of the ligand field that ultimately determine the SMM properties. nih.govhenu.edu.cn

The ligand field lifts the degeneracy of the 4f electronic states of the Dy(III) ion (⁶H₁₅/₂ ground state), creating a specific arrangement of energy levels. researchgate.netnih.gov For Dy(III), which has an oblate electron density distribution, a strong axial ligand field is required to stabilize a ground state with maximum magnetic moment (M₋ = |±15/2⟩) and create a large energy barrier (Uₑբբ) for the reversal of magnetization. rsc.orgnih.gov The key determinants of the ligand field include:

The nature and polarizability of the ligand and its donor atoms. researchgate.net

The precise geometry of the coordination polyhedron. researchgate.net

The presence and extent of solvent interactions. researchgate.net

Theoretical studies have shown that the choice of ligands can systematically tune the magnetic anisotropy. For instance, in octahedral complexes, axial π-donor ligands can lead to easy-plane anisotropy, while π-acceptor ligands can induce the desired easy-axis anisotropy characteristic of SMMs. nih.gov The charge distribution of the ligands provides a powerful way to control the magnetic anisotropy. nih.gov Even small changes in the coordination environment, such as those induced by different solvents or anions, can dramatically alter the relaxation behavior of dysprosium complexes. henu.edu.cn

Design Principles for Enhancing SMM Performance

The quest for SMMs with higher operating temperatures and longer relaxation times has led to the development of several key design principles.

A primary strategy for enhancing SMM performance is the rational control of the coordination geometry around the Dy(III) ion to maximize magnetic anisotropy and suppress quantum tunneling of magnetization (QTM). rsc.orgnih.gov High-symmetry coordination environments, such as D₄d (square antiprismatic) and D₅h (pentagonal bipyramidal), are particularly effective at minimizing transverse (off-axial) crystal field parameters, which are a major source of QTM. rsc.org

However, achieving high local symmetry can be challenging due to the high and variable coordination numbers typical for lanthanide ions. nih.gov Nevertheless, it has been demonstrated that even in low-symmetry systems, a suitable arrangement of ligand charges can induce excellent SMM behavior. nih.gov The overarching goal is to create a strong axial ligand field. This has been successfully demonstrated in "metallocene" type complexes, where sandwiching the Dy(III) ion between two bulky cyclopentadienyl (B1206354) ligands creates a highly axial environment, leading to record-high blocking temperatures. rsc.org The rationale is that ligands with a greater charge density, such as cyclobutadienyl dianions, can produce an even stronger axial field and thus enhance SMM properties. rsc.orgsemanticscholar.org

The table below presents data on several dysprosium complexes, illustrating the impact of the coordination environment on their SMM properties.

| Compound | Coordination Geometry | Symmetry | Uₑբբ (K) | Reference |

| [Dy(2,3′-pcad)(NO₃)₂(CH₃OH)₂] | Nine-coordinate | C₂ᵥ | — | henu.edu.cn |

| [Dy(2,3′-Hpcad)₂(H₂O)₃]·3Cl·5H₂O | Nine-coordinate | D₂d | — | henu.edu.cn |

| [Dy₂(valdien)₂(NO₃)₂] | Dinuclear | — | 76 | acs.org |

| [(Cpⁱᵖʳ⁵)Dy(Cp*)]⁺ | Linear Metallocene | — | 2220 | rsc.org |

| [Dy{η⁴-C₄(SiMe₃)₄}(BH₄)₂(THF)Na]ₙ | Half-Sandwich | — | 534 | rsc.orgsemanticscholar.org |

| [Dy(tta)₃(L)] (L = helicene ligand) | Square antiprism | D₄d | — | mdpi.com |

Uₑբբ represents the effective energy barrier for magnetization reversal.

Beyond the immediate ligands (first coordination sphere), the environment further out—the second coordination sphere—can also significantly influence the magnetic properties of dysprosium SMMs. nih.govresearchgate.netscispace.com These interactions, which include electrostatic forces and supramolecular contacts like hydrogen bonding, can subtly alter the ligand field at the metal center. researchgate.netacs.org

Studies on macrocyclic dysprosium(III) complexes co-crystallized with 18-crown-6 (B118740) ethers have shown that these second-sphere interactions have a significant impact on the energy splitting of the ground state and, consequently, on the magnetization reversal barrier. nih.govresearchgate.netscispace.com Theoretical calculations have confirmed that incorporating the second coordination sphere is crucial for accurately predicting the magnetic behavior, bringing calculated energy barriers into good agreement with experimental values. nih.govscispace.com However, the effect is not always beneficial. In one case, the encapsulation of a Dy(III) complex within crown ether molecules was found to be detrimental to the magnetic anisotropy due to a mismatch between the anisotropy axis of the complex and the symmetry axis of the encapsulating molecules. acs.org These findings highlight that controlling intermolecular interactions through crystal engineering is a viable strategy for tuning SMM properties. acs.org

A novel approach to protecting and manipulating SMMs involves their encapsulation within the hollow channels of carbon nanotubes (CNTs). This strategy aims to isolate individual SMMs, potentially mitigating intermolecular interactions that can lead to fast magnetic relaxation, and to integrate them into molecular spintronic devices. nih.govmdpi.comacs.org

Research has demonstrated the successful encapsulation of dysprosium acetylacetonato SMMs, specifically [Dy(acac)₃(H₂O)₂], within multi-walled carbon nanotubes (MWCNTs) using a capillary method. nih.govmdpi.comelsevierpure.com Magnetic measurements confirmed that the encapsulated complexes retained their characteristic SMM-like frequency-dependent magnetic susceptibility, indicating that the fundamental magnetic properties persist within the nanotube. nih.govmdpi.comelsevierpure.com

Similarly, the endohedral metallofullerene SMM, DySc₂N@C₈₀, has been encapsulated inside single-walled carbon nanotubes (SWCNTs). acs.org In this "peapod" structure, the SMM not only retained its behavior but also exhibited an increase in coercivity. This work represents the first example of SMMs being encapsulated in SWCNTs and points towards their potential use in future molecular-spintronics devices. acs.org While encapsulation of [Dy(acac)₃(H₂O)₂] in MWCNTs did not lead to an enhancement of the SMM properties in that specific instance, the research demonstrates the feasibility of controlling the coordination environment and tuning magnetic properties through encapsulation. mdpi.com

Magneto-Structural Correlations in Dysprosium(III) Coordination Polymers

The coordination geometry of the Dy(III) ion and the way acetate (B1210297) and other ligands bridge metal centers are paramount in dictating the resulting magnetic properties. Variations in these structural features can lead to dramatic differences in magnetic behavior, ranging from weak ferromagnetic or antiferromagnetic interactions to the emergence of SMM properties.

In a dinuclear complex, Dy2(LOEt)2(OAc)4 , acetate anions bridge two Dy(III) ions in both μ2:η1:η1 and μ2:η1:η2 coordination modes. frontiersin.orgnih.gov Each eight-coordinate Dy(III) ion adopts a twisted square antiprism (SAPR) geometry. frontiersin.orgnih.gov Static magnetic measurements indicated weak intramolecular ferromagnetic interactions between the dysprosium centers. frontiersin.orgnih.gov However, the complex did not exhibit SMM behavior. This absence of slow magnetic relaxation was attributed to a combination of a highly distorted coordination geometry, which results in a weaker ligand-field effect, and a significant deviation of the magnetic anisotropy axis from the primary Dy-O bond. frontiersin.orgnih.gov Specifically, the angle between the magnetic axis of the Dy(III) ion and the vector connecting the two dysprosium ions is 86.6°. frontiersin.orgnih.gov

Similarly, a two-dimensional coordination polymer with the formula [Dy4(pymca)4(AcO)8]n , which incorporates both acetate and pyrimidine-2-carboxylate (B12357736) (pymca) bridging ligands, also fails to show SMM behavior. mdpi.comresearchgate.net In this nine-coordinate structure, the lack of slow relaxation is explained by two main factors: the ligand field does not create a scenario where the magnetic ground states are well-separated from excited states, and the anisotropy axes of the individual Dy(III) ions are not collinear. mdpi.comresearchgate.net

Conversely, SMM behavior has been observed in other dysprosium coordination polymers where the structural arrangement is more favorable. For instance, a two-dimensional polymer, [Dy(Hm-dobdc)(H2O)2]·H2O , where Dy(III) centers are in a twisted square antiprism (D4d symmetry) coordination environment, displays field-induced slow relaxation of magnetization. frontiersin.org This highlights that even with a similar coordination geometry, the nature of the primary organic ligand plays a crucial role.

The profound impact of local geometry is further illustrated in a tetradysprosium compound containing acetate, [DyIII4L4(μ3-OH)2(acetate)2(dmf)2] . This complex features two distinct Dy(III) coordination environments: a triangular dodecahedron (TDD) and a square antiprism (SAPR). These different geometries lead to two different magnetic relaxation processes, a fast relaxation for the TDD centers and a slow relaxation for the SAPR centers. This compound demonstrates SMM properties with an effective energy barrier (Ueff) of 30.3 cm-1.

These examples underscore the core principles of magneto-structural correlations in dysprosium-acetate coordination polymers. Achieving SMM behavior is a delicate balance of establishing a strong ligand field with a favorable symmetry (like square antiprism), ensuring the magnetic anisotropy axes are aligned, and minimizing intermolecular interactions that can quench the slow relaxation dynamics. The versatile coordination modes of the acetate ligand, combined with other structural factors, provide a rich platform for tuning these properties.

| Compound | Coordination Geometry | Magnetic Interaction | SMM Behavior | Key Structural-Magnetic Correlation |

|---|---|---|---|---|

| Dy2(LOEt)2(OAc)4 | Twisted Square Antiprism (SAPR) | Weak Ferromagnetic | No | Distorted geometry and non-aligned magnetic anisotropy axis prevent SMM behavior. frontiersin.orgnih.gov |

| [Dy4(pymca)4(AcO)8]n | Nine-coordinate | Not specified | No | The ligand field does not sufficiently separate magnetic ground states, and anisotropy axes are not collinear. mdpi.comresearchgate.net |

| [Dy(Hm-dobdc)(H2O)2]·H2O | Twisted Square Antiprism (D4d) | Field-induced slow relaxation | Yes | Favorable coordination environment from the primary ligand enables SMM properties. frontiersin.org |

| [DyIII4L4(μ3-OH)2(acetate)2(dmf)2] | Triangular Dodecahedron (TDD) & Square Antiprism (SAPR) | Weak Antiferromagnetic | Yes | Different coordination geometries on the same molecule lead to distinct fast and slow magnetic relaxation channels. |

Theoretical and Computational Chemistry Approaches to Dysprosium 3+ Acetate Systems

Ab Initio Calculations for Elucidating Electronic Structure and Magnetic Properties

Ab initio calculations, which are derived from first principles without relying on experimental parameters, are crucial for a fundamental understanding of the electronic states and magnetic anisotropy in dysprosium(3+) acetate (B1210297) systems.

The State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) method is a powerful quantum chemistry technique for studying molecules with significant multireference character, such as dysprosium complexes. nih.govarxiv.org For Dy(III) systems, with a 4f⁹ electronic configuration, the active space in SA-CASSCF calculations typically includes the nine f electrons and the seven 4f orbitals. nih.gov This approach accounts for the static correlation arising from the near-degeneracy of the f-orbitals. Following the SA-CASSCF calculation, the Restricted Active Space State Interaction (RASSI-SO) method is employed to introduce spin-orbit coupling effects, which are substantial in heavy elements like dysprosium and are critical for determining the magnetic properties. nih.gov

In studies of binuclear dysprosium compounds, including those with acetate bridges, SA-CASSCF/RASSI-SO calculations have been instrumental. For instance, in a dinitrobenzoate-bridged Dy(III) dimer also containing acetate ligands, these calculations revealed the presence of competing intramolecular ferromagnetic exchange interactions and antiferromagnetic dipolar interactions. rsc.org The method allows for the determination of the electronic structure, the nature of the Kramer's doublets (KDs) arising from the splitting of the ground J=15/2 multiplet, and the orientation of the magnetic anisotropy axes. rsc.orgnih.gov

These calculations can predict whether a complex will exhibit Single-Molecule Magnet (SMM) behavior. frontiersin.org For example, in a study of acetate-bridged dysprosium complexes, the lack of SMM behavior was attributed to a weaker ligand-field effect and a deviation of the magnetic anisotropy axis, as determined by ab initio calculations. nih.govfrontiersin.org The calculated energy levels of the KDs and the g-tensors for the ground doublet provide a quantitative basis for understanding the magnetic relaxation pathways. nih.gov

Table 1: Representative Ab Initio Calculation Results for a Binuclear Dy(III) Complex with Acetate Ligands

| Calculated Parameter | Value | Significance | Reference |

| Ferromagnetic Exchange Interaction | +0.04 cm⁻¹ | Describes the weak tendency of electron spins on adjacent metal centers to align in the same direction. | rsc.org |

| Antiferromagnetic Dipolar Interaction | -0.5 cm⁻¹ | Represents the through-space magnetic interaction that favors antiparallel alignment of magnetic moments. | rsc.org |

| Effective Energy Barrier (Δ) | 21.5(2) cm⁻¹ | The calculated energy barrier for the reversal of magnetization, a key parameter for SMMs. | rsc.org |

This table is based on data for a binuclear dysprosium(III) dinitrobenzoate complex which also contains bridging acetate anions.

Density Functional Theory (DFT) offers a computationally less expensive alternative to ab initio methods for studying the electronic structure and potential energy surfaces of dysprosium complexes. wku.edumdpi.com DFT calculations are widely used to optimize molecular geometries and to gain insights into the nature of chemical bonding. mdpi.com For lanthanide complexes, DFT can provide a good description of the ground state electronic density and the ligand field environment. umn.edu

In the context of dysprosium(3+) acetate and related systems, DFT has been used to investigate magneto-structural correlations. dntb.gov.ua By calculating the electronic structure, DFT can help rationalize the observed magnetic properties, such as the nature of magnetic exchange interactions (ferromagnetic or antiferromagnetic) between dysprosium ions bridged by acetate or other ligands. dntb.gov.uaresearchgate.net The choice of the exchange-correlation functional is critical in DFT and can significantly impact the accuracy of the results for these complex systems. mdpi.com

DFT can also be used to explore the potential energy landscape of a molecule, identifying stable conformations and transition states for various processes. wku.edu For example, geometry optimizations using DFT can predict the coordination geometry around the Dy(III) ion, which is a key determinant of the ligand field and thus the magnetic anisotropy. mdpi.comacs.org

Table 2: Selected DFT-Calculated Parameters for a Dysprosium Complex

| Parameter | Description | Significance | Reference |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the electronic excitability and chemical reactivity of the molecule. | mdpi.com |

| Spin Density Distribution | The distribution of unpaired electron spin throughout the molecule. | Helps to identify the magnetic orbitals and understand exchange coupling pathways. | aip.org |

| Optimized Bond Lengths | The calculated equilibrium distances between atoms in the molecule. | Provides structural information that can be compared with experimental data. | mdpi.com |

This table provides examples of parameters that can be obtained from DFT calculations on dysprosium complexes.

Molecular Dynamics (MD) Simulations for Microscopic Behavior in Solutions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of atoms and molecules. epj-conferences.org For this compound in solution, MD simulations can provide a detailed picture of the solvation structure, ion pairing, and the dynamics of the acetate ligands. acs.orgnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, yielding trajectories that describe the positions and velocities of the particles over time.

MD studies on aqueous solutions of dysprosium(III) salts have been conducted to understand the microscopic features that are essential for accurately modeling their thermodynamic properties. acs.orgnih.gov These simulations can reveal the structure of the first and second hydration shells around the Dy³⁺ ion, the average number of coordinating water molecules, and the residence time of these molecules.

For this compound, MD simulations could be used to investigate the formation of inner-sphere and outer-sphere complexes, where the acetate anion is either directly coordinated to the dysprosium ion or separated by one or more water molecules. The simulations can also provide insights into the conformational flexibility of the acetate ligands when coordinated to the metal center. acs.orgnih.gov

Table 3: Information Obtainable from MD Simulations of this compound in Solution

| Property | Description | Significance | Reference |

| Radial Distribution Function | The probability of finding an atom at a certain distance from a reference atom. | Defines the coordination shells around the Dy³⁺ ion and the Dy-O and Dy-C distances. | nih.gov |

| Coordination Number | The average number of atoms in the first coordination shell of the central ion. | Determines the geometry of the primary solvation sphere. | nih.gov |

| Ligand Exchange Dynamics | The rate at which ligands enter and leave the first coordination sphere of the metal ion. | Provides information on the lability of the dysprosium-acetate and dysprosium-water bonds. | researchgate.net |

This table illustrates the type of data that can be extracted from MD simulations of ionic solutions.

Advanced Theoretical Models for Predicting Thermodynamic and Spectroscopic Properties (e.g., Binding Mean Spherical Approximation Theory)

Predicting the thermodynamic properties of electrolyte solutions, such as those containing this compound, is a significant challenge due to the complex interplay of long-range electrostatic forces and short-range specific interactions. The Binding Mean Spherical Approximation (BIMSA) theory is an advanced statistical mechanical model used to describe the thermodynamic properties of such solutions, including osmotic coefficients and activity coefficients. acs.orgnih.gov

The BIMSA theory treats the solvent as a dielectric continuum and the ions as charged hard spheres. A key feature of this model is its ability to explicitly account for the formation of ion pairs or complexes, such as the 1:1 and 1:2 complexes between Dy³⁺ and acetate anions. acs.org By fitting the model to experimental thermodynamic data, one can extract parameters that have a physical interpretation, such as the association constants for complex formation. acs.orgnih.gov

The parameters used in the BIMSA theory can be informed and validated by microscopic information obtained from MD simulations. acs.orgnih.gov This combination of theoretical modeling and simulation provides a powerful framework for understanding and predicting the behavior of this compound in solution across a range of concentrations.

Quantum Chemical Analysis of Electron-Vibration Coupling and Ligand Field Effects on Magnetic Properties

The magnetic properties of this compound, particularly its behavior as a potential single-molecule magnet, are profoundly influenced by the ligand field and the coupling between the electronic spin states and molecular vibrations (electron-vibration or spin-phonon coupling). aip.org Quantum chemical calculations are essential for dissecting these effects.

The ligand field, which is the electrostatic field created by the acetate and any other ligands, lifts the degeneracy of the 4f orbitals of the Dy³⁺ ion. This splitting, along with spin-orbit coupling, determines the energies of the Kramer's doublets of the ground multiplet and the magnetic anisotropy of the complex. nih.govfrontiersin.org A strong axial ligand field is generally desirable for creating a large energy barrier to magnetization reversal in Dy(III)-based SMMs. rsc.org Computational analysis can quantify the ligand field strength and its effect on the electronic structure.

Electron-vibration coupling provides pathways for magnetic relaxation, which can be detrimental to the performance of an SMM. aip.org Specific vibrational modes of the molecule can modulate the ligand field, inducing transitions between spin states and facilitating the reversal of magnetization. acs.org Quantum chemical calculations can identify the vibrational modes that couple most strongly to the spin states. aip.orgacs.org This information is crucial for designing new dysprosium complexes with suppressed magnetic relaxation and enhanced SMM properties. By understanding the influence of the acetate ligands on the vibrational spectrum and the ligand field, it may be possible to rationally tune the magnetic behavior of this compound systems.

Emerging Applications and Functional Materials Development

Catalysis and Photocatalysis Applications

Recent studies have highlighted the potential of dysprosium compounds in catalytic and photocatalytic processes, with dysprosium(3+) acetate (B1210297) serving as a key precursor material.

Dysprosium(3+) acetate is recognized as an excellent precursor for the synthesis of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com Its utility stems from its solubility and the fact that it decomposes to dysprosium oxide upon heating, providing a pathway to create finely dispersed catalytic materials. americanelements.com The acetate serves as a starting point for producing various dysprosium-based catalysts, including those used in petroleum and environmental protection applications. heegermaterials.com For instance, it is a precursor for creating dysprosium-doped magnets and dysprosium iron compounds. heegermaterials.comaemree.com The use of acetate as a precursor is advantageous in achieving uniform composition and morphology in the final catalytic material.

Additionally, dysprosium(III) acetate tetrahydrate itself can function as a catalyst in certain organic reactions. It has been shown to catalyze the cyclization of 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid to form 2-(phenylsulfonyl)phthalazin-1(2H)-one. It is also utilized as a laboratory reagent for developing optical glasses, structural ceramics, and other photo-optical materials where catalytic activity may be relevant. ottokemi.com

Dysprosium compounds, derived from precursors like this compound, are being explored for their role in photocatalysis, particularly in the generation of hydrogen peroxide (H₂O₂), a green oxidant. Research has demonstrated that integrating dysprosium oxide (Dy₂O₃) particles with graphitic carbon nitride (g-C₃N₄) nanosheets significantly enhances the photocatalytic production of H₂O₂. nih.govfao.org